molecular formula C9H14N2O2 B12888741 Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-

Katalognummer: B12888741
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: YNWIMBWYXIWGSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- typically involves the reaction of isoxazole derivatives with acetamide precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: Isoxazole derivatives can undergo nucleophilic substitution with acetamide precursors under controlled conditions.

    Catalytic reactions: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(1-methylethyl)-N-(4-isoxazolyl)-: Similar structure but with different substitution on the isoxazole ring.

    Acetamide, N-(1-methylethyl)-N-(3-isoxazolyl)-: Another isomer with a different position of the isoxazole ring.

Uniqueness

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3

InChI-Schlüssel

YNWIMBWYXIWGSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)N(C(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.